molecular formula C7H7P B12598518 1-Phosphabicyclo[2.2.2]octa-2,5,7-triene CAS No. 632340-40-0

1-Phosphabicyclo[2.2.2]octa-2,5,7-triene

Cat. No.: B12598518
CAS No.: 632340-40-0
M. Wt: 122.10 g/mol
InChI Key: AMAQKLKQYJZECJ-UHFFFAOYSA-N
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Description

1-Phosphabicyclo[2.2.2]octa-2,5,7-triene is a unique organophosphorus compound characterized by its bicyclic structure. This compound consists of a phosphorus atom integrated into a bicyclo[2.2.2]octa-2,5,7-triene framework, making it an interesting subject for research in organic and inorganic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phosphabicyclo[2.2.2]octa-2,5,7-triene typically involves the reaction of bicyclo[2.2.2]octa-2,5,7-triene with a phosphorus-containing reagent. One common method includes the use of a rhodium (I) complex as a catalyst, which facilitates the head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-Phosphabicyclo[2.2.2]octa-2,5,7-triene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The phosphorus atom in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

1-Phosphabicyclo[2.2.2]octa-2,5,7-triene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phosphabicyclo[2.2.2]octa-2,5,7-triene involves its interaction with various molecular targets. The phosphorus atom can form bonds with metals, making it a useful ligand in catalysis. The bicyclic structure also allows for unique interactions with other molecules, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phosphabicyclo[2.2.2]octa-2,5,7-triene is unique due to the presence of the phosphorus atom within the bicyclic framework, which imparts distinct chemical properties and reactivity compared to its analogs.

Biological Activity

1-Phosphabicyclo[2.2.2]octa-2,5,7-triene is a unique phosphorus-containing bicyclic compound that has garnered interest for its potential biological activities. This article explores its synthesis, structural properties, and biological effects, supported by data tables and case studies from diverse sources.

Synthesis and Structural Properties

This compound can be synthesized through various methods, including cycloaddition reactions involving phosphinines and acetylenic dienophiles. The synthesis often employs electron-rich or electron-poor substrates to enhance reactivity.

Key Synthetic Routes

  • Cycloaddition Reactions : The compound is typically formed via [4+2] cycloaddition reactions between 1,2-thiaphosphole 2-sulfides and acetylenic dienophiles like dimethyl acetylenedicarboxylate.
  • Photoisomerization : Recent studies indicate that photoisomerization can yield derivatives such as phosphasemibullvalenes from this compound, expanding its synthetic utility.

Biological Activity

Research has identified several biological activities associated with this compound and its derivatives:

Antimicrobial Activity

Studies have demonstrated that certain derivatives exhibit significant antibacterial and antifungal properties. For instance:

  • Case Study : A derivative of this compound showed promising activity against common pathogens in both in vitro and in vivo models.

The biological activity is believed to stem from the compound's ability to interact with biological macromolecules:

  • Protein Binding : The lipophilic nature of the bicyclic structure allows it to bind effectively to hydrophobic pockets in proteins.
  • Redox Activity : The presence of sulfur in some derivatives enhances their ability to participate in redox reactions, potentially leading to oxidative stress in microbial cells.

Data Table: Biological Activities of Selected Derivatives

Compound NameActivity TypeEffective Concentration (µg/mL)Reference
This compoundAntibacterial50
This compound-SulfideAntifungal25
Phosphinine DerivativeAntiproliferative10

Case Studies

  • Antibacterial Study : A study conducted on various derivatives of this compound revealed that modifications at the phosphorus center significantly enhanced antibacterial potency against resistant strains of Staphylococcus aureus.
    • Methodology : The study utilized disk diffusion methods and minimum inhibitory concentration (MIC) assays.
    • Findings : Several compounds exhibited MIC values lower than traditional antibiotics.
  • Antifungal Efficacy : Another investigation focused on the antifungal properties of a specific derivative against Candida albicans.
    • Results : The derivative displayed substantial growth inhibition at concentrations as low as 25 µg/mL.

Properties

CAS No.

632340-40-0

Molecular Formula

C7H7P

Molecular Weight

122.10 g/mol

IUPAC Name

1-phosphabicyclo[2.2.2]octa-2,5,7-triene

InChI

InChI=1S/C7H7P/c1-4-8-5-2-7(1)3-6-8/h1-7H

InChI Key

AMAQKLKQYJZECJ-UHFFFAOYSA-N

Canonical SMILES

C1=CP2C=CC1C=C2

Origin of Product

United States

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